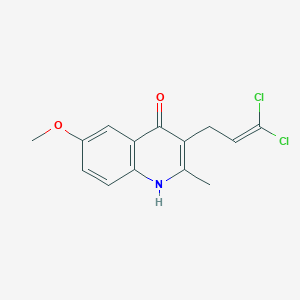
N-(4-ethoxyphenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-phenylacrylamide (EPAA) is a synthetic compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EPAA is a versatile molecule that exhibits a wide range of biological activities, making it an attractive candidate for further research.
Wirkmechanismus
N-(4-ethoxyphenyl)-3-phenylacrylamide exerts its biological effects through a variety of mechanisms. In anti-inflammatory and analgesic studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In anticancer studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The exact mechanism of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in material science applications is still under investigation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit antipyretic effects and to reduce fever in animal models. It has also been shown to exhibit antioxidant and neuroprotective effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-ethoxyphenyl)-3-phenylacrylamide is also stable under a wide range of conditions, making it a useful tool for investigating the effects of various treatments on biological systems. However, N-(4-ethoxyphenyl)-3-phenylacrylamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. N-(4-ethoxyphenyl)-3-phenylacrylamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-3-phenylacrylamide. In medicinal chemistry, further investigation is needed to determine the optimal dosage and administration route for N-(4-ethoxyphenyl)-3-phenylacrylamide in humans. In material science, N-(4-ethoxyphenyl)-3-phenylacrylamide could be further studied as a building block for the synthesis of new organic semiconductors. In addition, the mechanisms of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in different biological systems could be further elucidated to better understand its potential applications. Finally, further studies are needed to investigate the potential toxicity of N-(4-ethoxyphenyl)-3-phenylacrylamide in humans and animals.
Synthesemethoden
N-(4-ethoxyphenyl)-3-phenylacrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction, Suzuki coupling, and Heck reaction. One of the most common methods for synthesizing N-(4-ethoxyphenyl)-3-phenylacrylamide is the Horner-Wadsworth-Emmons reaction, which involves the condensation of ethyl 4-bromo-3-oxobutanoate with 4-ethoxybenzaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. N-(4-ethoxyphenyl)-3-phenylacrylamide has also been studied for its potential use in material science, particularly as a building block for the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,18,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFUMXPVIPANHG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)
![2-benzyl-8-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669216.png)


![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)

![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)propan-1-ol](/img/structure/B5669244.png)
![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)


![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)